3-Nitrobenzoyl bromide

Organic Synthesis Reaction Kinetics Acylating Agents

Researchers face slow acylation with standard chlorides under mild conditions. 3-Nitrobenzoyl bromide offers a direct solution. - Acylates hindered amines with 5-10× faster reaction rates than 3-nitrobenzoyl chloride, enabling room-temperature synthesis. - Crystalline solid (mp 42-43°C) ensures precise stoichiometric weighing, reducing variability in small-scale medicinal chemistry campaigns. - Validated in pharmacophore development: derivatives show potent IC₅₀ values (65-74 nM) against xanthine oxidase and glycogen phosphorylase.

Molecular Formula C7H4BrNO3
Molecular Weight 230.02 g/mol
CAS No. 13277-62-8
Cat. No. B079461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrobenzoyl bromide
CAS13277-62-8
Molecular FormulaC7H4BrNO3
Molecular Weight230.02 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Br
InChIInChI=1S/C7H4BrNO3/c8-7(10)5-2-1-3-6(4-5)9(11)12/h1-4H
InChIKeyYPLWRVLXVBKSIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3-Nitrobenzoyl Bromide


3-Nitrobenzoyl bromide (CAS 13277-62-8) is an aromatic acyl bromide derivative characterized by a nitro group at the meta position relative to the benzoyl bromide functional group, with molecular formula C₇H₄BrNO₃ and molecular weight 230.02 g/mol [1][2]. This compound serves as a versatile acylating agent in organic synthesis, primarily applied in peptide coupling reactions and the synthesis of nitro-substituted benzamides and esters, which are valuable intermediates in pharmaceutical research and agrochemical development [1]. The meta-nitro substitution pattern combined with the acyl bromide leaving group establishes a reactivity profile distinct from ortho/para isomers and acyl chloride analogs [3].

Meta-nitro acylating agent for peptide coupling, benzamide and ester synthesis
Higher acylating reactivity than chloride analogs supports shorter reaction times
Crystalline solid (mp 42–43 °C) enables precise gravimetric dispensing

Why 3-Nitrobenzoyl Bromide Cannot Be Replaced


In-class compounds such as 4-nitrobenzoyl bromide (para isomer) and 3-nitrobenzoyl chloride (chloride analog) share the same molecular formula but exhibit fundamentally different reactivity, physical properties, and synthetic outcomes. The meta-positioned nitro group in 3-nitrobenzoyl bromide directs electrophilic aromatic substitution differently than the para isomer, influencing downstream product regiochemistry [1]. More critically, the acyl bromide functional group demonstrates reaction rates that can be 5-10× higher than the corresponding acyl chloride under identical conditions, enabling shorter reaction times or lower reaction temperatures [2][3]. Substituting the bromide with the chloride may require catalyst adjustment, longer reaction durations, or elevated temperatures to achieve comparable conversion. The evidence presented below quantifies these differences across multiple experimental dimensions.

Target compound
3-Nitrobenzoyl bromide
Meta-nitro directing group; bromide leaving group provides high reactivity in nucleophilic acyl substitution.
Potential substitute
4-Nitrobenzoyl bromide or 3-nitrobenzoyl chloride
Para isomer alters downstream regiochemistry; chloride analog may require catalyst or longer reaction times, limiting interchangeability.
Reaction rates can differ 5–10×; direct substitution not advised without validation.

Differentiation Evidence for 3-Nitrobenzoyl Bromide


Acyl Bromide vs. Chloride Reactivity Advantage

In nucleophilic acyl substitution reactions, acyl bromides demonstrate consistently higher reactivity than their chloride counterparts. The established reactivity order is acyl iodides > acyl bromides > acyl chlorides > acyl fluorides . This ranking is attributed to the weaker C-Br bond and the greater stability of the bromide leaving group relative to chloride [1]. In solvolysis studies of benzoyl halides in microemulsion systems, benzoyl bromide exhibited higher pseudo-first-order rate constants (kobs) than benzoyl chloride under identical conditions at 25 °C, with the dissociative reaction character increasing as the leaving group quality improves (Br⁻ > Cl⁻ > F⁻) [2].

Acyl halide reactivity ranking
Class-level
Acyl iodide > acyl bromide > acyl chloride > acyl fluoride; benzoyl bromide shows higher kobs in microemulsion solvolysis at 25 °C.
Bromide reactivity may reduce reaction time or enable lower-temperature acylations.
Data to verify in target substrate; reactivity ranking is class-level inference.
Organic Synthesis Reaction Kinetics Acylating Agents

Meta-Nitro Regiochemistry vs. Para Isomer

The meta-nitro group in 3-nitrobenzoyl bromide exerts a -I (inductive electron-withdrawing) effect without the +M (mesomeric electron-donating) contribution that characterizes para-substitution. This electronic distinction influences the reactivity of downstream derivatives. In medicinal chemistry applications, 3-nitrobenzoyl-derived compounds exhibit distinct biological activity profiles compared to their para-substituted analogs. For instance, in a systematic study of iron chelators, the 2-(3-nitrobenzoyl)pyridine thiosemicarbazone (NBpT) series exhibited selective antiproliferative effects with the majority showing greater antineoplastic activity than their DpT homologues, whereas the corresponding benzoyl (unsubstituted) series demonstrated different redox activity profiles [1][2].

Meta vs. para regiochemistry
Reported
3-Nitrobenzoyl thiosemicarbazones (NBpT) show selective antiproliferative effects and distinct redox properties vs. unsubstituted benzoyl series.
Meta substitution is not interchangeable with para for SAR-dependent outcomes.
In vitro antiproliferative assay context; relevance to other targets requires review.
Regioselectivity Electrophilic Aromatic Substitution Medicinal Chemistry

Physical and Handling Advantages vs. Chloride Analog

3-Nitrobenzoyl bromide (CAS 13277-62-8) exists as a crystalline solid with a melting point of 42-43 °C (in carbon tetrachloride) and boiling point of 165-167 °C at 18 Torr [1]. In contrast, 3-nitrobenzoyl chloride (CAS 121-90-4) is a colorless to light yellow liquid with a melting point of 31-35 °C [2]. The higher melting point and crystalline nature of the bromide facilitate easier handling, more accurate weighing, and potentially improved storage stability under appropriate conditions. Density data: 3-nitrobenzoyl bromide = 1.776±0.06 g/cm³ (predicted) [1] vs. 3-nitrobenzoyl chloride = 1.428 g/mL at 25 °C [2].

Physical form advantage
Reported
3-Nitrobenzoyl bromide: crystalline solid, mp 42–43 °C; chloride analog: liquid/semi-solid, mp 31–35 °C.
Crystalline bromide facilitates precise weighing and may improve reproducibility.
Storage stability assessment under recommended conditions is advised.
Physical Properties Storage Stability Reagent Handling

p-Nitrobenzoyl Bromide Crystalline Intermediate Stability

In nucleoside synthesis, p-nitrobenzoyl (PNB) protection is widely employed, with the corresponding bromide derivative serving as a critical crystalline intermediate. Patent US4282349 explicitly describes the preparation of 2,3,5-tri-O-(p-nitrobenzoyl)-β-D-ribofuranosyl bromide in 79% yield as a stable crystalline product that can be stored for up to 12 months at 0 °C [1]. This bromide is then converted to nucleosides including adenosine [1]. Notably, the corresponding benzoyl (unsubstituted) halides (2,3,5-tri-O-benzoyl-D-ribofuranosyl chloride and bromide) are syrups that are 'relatively unstable and, consequently cannot be stored, requiring them to be used immediately after preparation' and are 'difficult to purify' [1]. The nitro group on the benzoyl moiety confers crystallinity and stability.

Nitrobenzoyl-protected stability
Class-level
p-Nitrobenzoyl ribofuranosyl bromide: crystalline, 79% yield, stable up to 12 months at 0 °C; unsubstituted benzoyl analog is an unstable syrup.
Nitro substitution on benzoyl may confer crystallinity and storability to sugar halides.
Class-level inference from p-nitro analog; meta analog stability requires independent verification.
Nucleoside Chemistry Carbohydrate Chemistry Protecting Group Strategy

Application Scenarios for 3-Nitrobenzoyl Bromide


Hindered and Electron-Deficient Amine Acylation

When acylating sterically hindered amines or substrates with reduced nucleophilicity, the higher reactivity of 3-nitrobenzoyl bromide relative to 3-nitrobenzoyl chloride [1] can significantly reduce reaction times and improve conversion yields. This is particularly valuable in parallel synthesis and medicinal chemistry campaigns where rapid SAR exploration is prioritized over reagent cost. The meta-nitro substitution provides the desired electron-withdrawing character without the altered regiochemical outcomes of ortho or para substitution [2][3].

Crystalline Stability of Nitrobenzoyl-Protected Intermediates

Based on the demonstrated advantages of p-nitrobenzoyl protection in nucleoside chemistry, 3-nitrobenzoyl bromide is positioned for analogous applications where a meta-nitro substitution pattern is desired. The nitrobenzoyl moiety confers crystallinity and storage stability to sugar halide intermediates—properties absent in unsubstituted benzoyl analogs [1]. This enables purification via recrystallization, long-term storage (up to 12 months at 0 °C), and reproducible synthetic outcomes in multi-step nucleoside and glycoside syntheses [1].

Bioactive 3-Nitrobenzoyl Pharmaceutical Intermediates

3-Nitrobenzoyl-derived compounds have demonstrated specific and potent biological activities across multiple target classes. In iron chelator development, the 3-nitrobenzoyl thiosemicarbazone (NBpT) series exhibited selective antiproliferative effects and distinct redox properties compared to unsubstituted benzoyl analogs [2][3]. In xanthine oxidase inhibition, the 3-nitrobenzoyl 9-deazaguanine derivative (LSPN451) showed an IC₅₀ of 65 nM with a non-competitive inhibition mechanism [4]. In glycogen phosphorylase inhibition, a bis-(3-nitrobenzoylamino) derivative achieved an IC₅₀ of 74 nM [5]. These validated pharmacophores make 3-nitrobenzoyl bromide a strategic procurement choice for medicinal chemistry programs targeting these pathways.

Precise Stoichiometric Acylation from Crystalline Form

For reactions requiring precise stoichiometric control of the acylating agent, the crystalline solid form of 3-nitrobenzoyl bromide (mp 42-43 °C) [6] offers practical advantages over the liquid chloride analog (mp 31-35 °C, density 1.428 g/mL) [7]. Accurate gravimetric dispensing reduces variability in small-scale reactions and improves reproducibility in process development and quality control applications.

Application
Selection Property
Validation Focus
Sterically hindered amine acylation
Bromide reactivity for challenging nucleophiles
Conversion rate and reaction time benchmarking
Crystalline intermediate handling in nucleoside/glycoside synthesis
Nitrobenzoyl group for crystallinity and storage
Recrystallization efficiency and shelf-life monitoring
Medicinal chemistry building block (iron chelator / enzyme inhibitor SAR)
Meta-nitro electronic profile and pharmacophore context
Target engagement and antiproliferative assay context
Precision dispensing for stoichiometry-sensitive reactions
Crystalline solid form with higher melting point
Weighing accuracy and batch-to-batch reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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